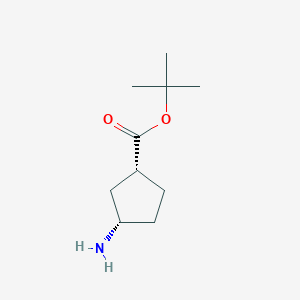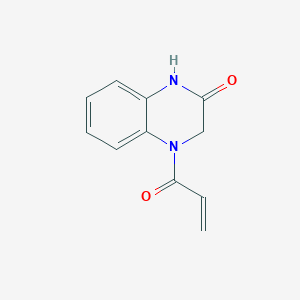![molecular formula C13H18IN3O4 B6599209 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid CAS No. 1691081-88-5](/img/structure/B6599209.png)
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butoxycarbonyl group, an iodo-substituted pyrazole ring, and an azetidine ring, making it a valuable subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the iodo group: This step usually involves iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).
Construction of the azetidine ring: This can be done via cyclization reactions involving azetidine precursors.
Attachment of the tert-butoxycarbonyl group: This is typically achieved using tert-butyl chloroformate in the presence of a base.
Final coupling to form the acetic acid derivative: This step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, especially due to the presence of the iodo group.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiols can be used.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
科学研究应用
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can facilitate interactions with specific proteins or nucleic acids, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
Uniqueness
The uniqueness of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid lies in the presence of the iodo group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and mechanistic studies, as well as for the development of new bioactive molecules.
属性
IUPAC Name |
2-[3-(4-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,4-10(18)19)17-6-9(14)5-15-17/h5-6H,4,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFLKSSPGOPOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)







![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

![2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid](/img/structure/B6599200.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)
